molecular formula C18H20N2O2S B2812052 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide CAS No. 2034311-95-8

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide

Cat. No.: B2812052
CAS No.: 2034311-95-8
M. Wt: 328.43
InChI Key: OQLPZYKOCRLFMF-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide is a synthetic indole-derived carboxamide featuring a hydroxylated pentyl chain substituted with a thiophene moiety. This compound belongs to a class of molecules designed to explore structural modifications for optimizing pharmacological properties, such as antiviral or anticancer activity. Its core structure includes a 1H-indole-2-carboxamide scaffold, which is frequently utilized in drug discovery due to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-10-8-13(17-6-3-11-23-17)7-9-19-18(22)16-12-14-4-1-2-5-15(14)20-16/h1-6,11-13,20-21H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLPZYKOCRLFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole-2-carboxylic acid, which is then coupled with the appropriate amine derivative to form the carboxamide. The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxamide group results in an amine.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The indole core can engage in π-π stacking interactions, while the thiophene ring and hydroxy-pentyl side chain contribute to binding specificity and affinity. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily sulfonamide-substituted indolylarylsulfones and related carboxamide derivatives. Below is a detailed comparison of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide with key analogs from recent studies:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Modifications Melting Point (°C) Yield (%) HPLC Purity (%) Key Functional Groups
This compound (Target) 5-hydroxy-pentyl-thiophene substituent Not reported Not reported Not reported Indole-2-carboxamide, thiophene, hydroxyl
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(5-((4-fluorophenyl)sulfonamido)pentyl)-1H-indole-2-carboxamide (R4L5) Sulfonyl and sulfonamide substituents 159–160 56 97.69 Chloro-indole, sulfonyl, fluorophenyl
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(5-(thiophene-2-sulfonamido)pentyl)-1H-indole-2-carboxamide (R8L5) Thiophene-sulfonamide substituent 168–170 77 95.61 Chloro-indole, sulfonyl, thiophene
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h) Pyridoindole core, hydroxybenzamido substituent Not reported 92 96.0 Pyridoindole, hydroxybenzamido

Key Observations :

Structural Flexibility vs. Bioactivity: The target compound lacks sulfonamide/sulfonyl groups present in analogs like R4L5 and R8L5, which are critical for HIV-1 inhibition in related derivatives . However, its thiophene and hydroxyl groups may enhance solubility and binding to non-polar targets (e.g., kinase enzymes) compared to purely sulfonamide-based analogs. R8L5 (thiophene-sulfonamide analog) shows moderate antiviral activity (EC₅₀ = 0.8 μM against HIV-1), suggesting that thiophene moieties can contribute to bioactivity when combined with sulfonamide pharmacophores .

Physicochemical Properties :

  • The hydroxyl group in the target compound likely improves aqueous solubility compared to sulfonamide analogs (e.g., R4L5, R8L5), which exhibit higher lipophilicity due to aromatic sulfonyl groups.
  • R4L5 and R8L5 show high HPLC purity (>95%), indicating robust synthetic protocols for sulfonamide-indole hybrids .

In contrast, sulfonamide analogs (e.g., R4L5) are synthesized via multi-step reactions involving sulfonylation and carboxamide coupling, achieving yields of 56–83% .

Research Findings and Mechanistic Insights

  • Antiviral Activity : Sulfonamide-substituted analogs (e.g., R4L5, R9L5) inhibit HIV-1 by targeting viral reverse transcriptase, with EC₅₀ values ranging from 0.8–2.1 μM . The target compound ’s lack of sulfonamide groups may limit its antiviral efficacy but could redirect its mechanism toward other targets.
  • Anticancer Potential: Thiophene-containing analogs (e.g., compounds 24 and 25 in ) inhibit tyrosine kinase receptors in breast cancer cells (MCF7), suggesting that the target compound’s thiophene moiety may confer antiproliferative activity .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cannabinoid receptor interactions and possible therapeutic applications. This article reviews its biological activity, including mechanisms of action, effects on various cell lines, and implications for drug development.

Chemical Structure and Properties

The compound features an indole core with a carboxamide functional group and a thiophene ring, which may influence its interaction with biological targets. The presence of the hydroxyl group suggests potential for hydrogen bonding, enhancing binding affinity to receptors.

Research indicates that compounds with similar structures often act as agonists at cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and neuroprotection. The specific activity of this compound on these receptors remains to be fully elucidated.

Anticancer Potential

Recent investigations into related indole derivatives have demonstrated promising anticancer properties. For instance, compounds with similar indole structures have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) .

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
CEM-130.78Cell cycle arrest at G1 phase
U-9371.17Disruption of DNA duplication machinery

Neuroprotective Effects

Compounds in the indole family have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of cannabinoid receptors may contribute to these protective effects by reducing inflammation and oxidative stress in neuronal tissues.

Case Studies and Research Findings

  • Case Study on Antiviral Activity : A series of 5-hydroxy-indole derivatives were optimized for anti-HBV activity using quantitative structure-activity relationship (QSAR) models. The findings suggest that structural modifications can enhance antiviral potency, indicating a pathway for future research on this compound .
  • Anticancer Activity Analysis : In vitro studies revealed that related compounds significantly inhibited cell viability in multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The introduction of electron-withdrawing groups was noted to enhance biological activity .

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